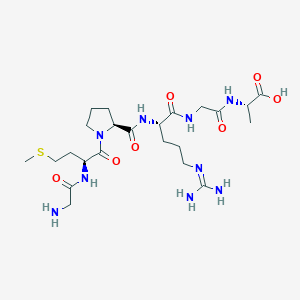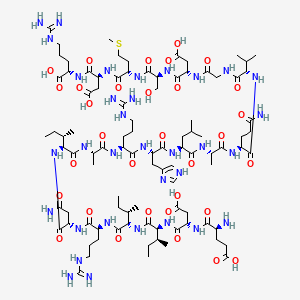
Bid BH3 (80-99)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bid BH3 (80-99)は、BCL-2タンパク質ファミリーの「BH3-only」サブセットに属する生物学的に活性なペプチドです。 このペプチドは、Bcl-2、Bax、Bakなどの他のタンパク質と相互作用することにより、プログラム細胞死の一種であるアポトーシスにおいて重要な役割を果たします 。 Bid BH3 (80-99)は、これらのタンパク質に結合して活性化し、細胞死を誘導する能力で知られています .
準備方法
Bid BH3 (80-99)は、通常、固相ペプチド合成(SPPS)を使用して合成されます。この方法では、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次付加します。 次に、ペプチドを樹脂から切断し、高速液体クロマトグラフィー(HPLC)を使用して精製することにより、純度を≥95%にします 。 工業生産方法も、その効率性と高純度ペプチドを製造する能力のためにSPPSに依存しています .
化学反応の分析
Bid BH3 (80-99)は、主にそのアミノ酸残基を含むさまざまな化学反応を受けます。一般的な反応には次のものがあります。
酸化: ペプチド中のメチオニン残基は、酸化されてメチオニンスルホキシドを生成します。
還元: 存在する場合は、ジスルフィド結合を遊離チオールに還元できます。
置換: アミノ酸残基を置換して、異なる特性を持つアナログを作成できます。
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)や還元剤(ジチオスレイトールなど)があります 。形成される主要な生成物は、特定の反応条件と使用される試薬の性質によって異なります。
科学研究への応用
Bid BH3 (80-99)は、幅広い科学研究アプリケーションを持っています。
化学: タンパク質-タンパク質相互作用とペプチドの安定性を研究するためのモデルペプチドとして使用されます。
生物学: アポトーシスの研究において重要な役割を果たし、細胞死のメカニズムの理解に役立ちます。
科学的研究の応用
Bid BH3 (80-99) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and peptide stability.
Biology: Plays a significant role in apoptosis research, helping to understand the mechanisms of cell death.
Industry: Utilized in the development of apoptosis assays and as a tool in drug discovery.
作用機序
Bid BH3 (80-99)は、BaxおよびBakなどのアポトーシス促進タンパク質に結合して活性化することにより、その効果を発揮します。 この相互作用は、ミトコンドリア膜の透過性化につながり、シトクロムcの放出とカスパーゼの活性化をもたらし、最終的に細胞死をもたらします 。 このペプチドは、Bcl-2などのアポトーシス抑制タンパク質も不活性化し、アポトーシスをさらに促進します .
類似の化合物との比較
Bid BH3 (80-99)は、その特定の配列と複数のBCL-2ファミリータンパク質と相互作用する能力のためにユニークです。類似の化合物には次のものがあります。
Bim BH3: アポトーシスを誘導する別のBH3-onlyタンパク質ですが、結合親和性と特異性が異なります。
Puma BH3: 強力なアポトーシス促進活性と、より広範囲のBCL-2ファミリータンパク質に結合する能力で知られています。
Noxa BH3: Mcl-1およびA1に選択的に結合するため、標的特異性においてBid BH3 (80-99)とは異なります.
Bid BH3 (80-99)は、アポトーシス促進タンパク質とアポトーシス抑制タンパク質の両方とのバランスのとれた相互作用により際立っており、アポトーシスの研究と潜在的な治療アプリケーションにおける貴重なツールとなっています。
類似化合物との比較
Bid BH3 (80-99) is unique due to its specific sequence and ability to interact with multiple BCL-2 family proteins. Similar compounds include:
Bim BH3: Another BH3-only protein that also induces apoptosis but has different binding affinities and specificities.
Puma BH3: Known for its potent pro-apoptotic activity and ability to bind to a broader range of BCL-2 family proteins.
Noxa BH3: Selectively binds to Mcl-1 and A1, making it distinct from Bid BH3 (80-99) in its target specificity.
Bid BH3 (80-99) stands out due to its balanced interaction with both pro-apoptotic and anti-apoptotic proteins, making it a valuable tool in apoptosis research and potential therapeutic applications.
特性
分子式 |
C95H161N33O32S |
|---|---|
分子量 |
2309.6 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H161N33O32S/c1-14-44(8)71(126-85(152)58(34-64(98)131)122-78(145)52(21-18-29-107-94(101)102)117-90(157)72(45(9)15-2)128-91(158)73(46(10)16-3)127-86(153)61(37-69(139)140)119-76(143)50(96)23-26-66(133)134)89(156)112-48(12)75(142)114-51(20-17-28-106-93(99)100)77(144)121-57(33-49-38-105-41-110-49)82(149)120-56(32-42(4)5)81(148)111-47(11)74(141)115-53(24-25-63(97)130)80(147)125-70(43(6)7)88(155)109-39-65(132)113-59(35-67(135)136)83(150)124-62(40-129)87(154)116-54(27-31-161-13)79(146)123-60(36-68(137)138)84(151)118-55(92(159)160)22-19-30-108-95(103)104/h38,41-48,50-62,70-73,129H,14-37,39-40,96H2,1-13H3,(H2,97,130)(H2,98,131)(H,105,110)(H,109,155)(H,111,148)(H,112,156)(H,113,132)(H,114,142)(H,115,141)(H,116,154)(H,117,157)(H,118,151)(H,119,143)(H,120,149)(H,121,144)(H,122,145)(H,123,146)(H,124,150)(H,125,147)(H,126,152)(H,127,153)(H,128,158)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,159,160)(H4,99,100,106)(H4,101,102,107)(H4,103,104,108)/t44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-,71-,72-,73-/m0/s1 |
InChIキー |
GQSZOADIYRCRRU-ICVVQHRASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
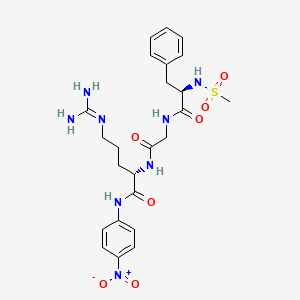
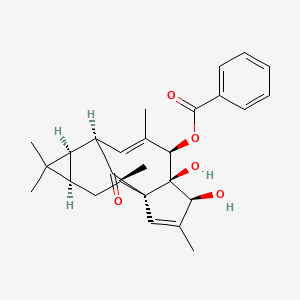

![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
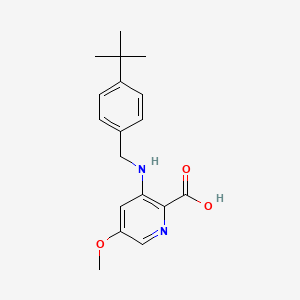

![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
